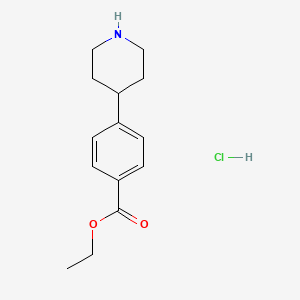

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

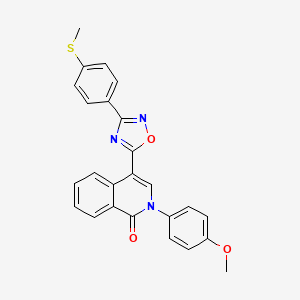

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the CAS Number: 1453272-47-3 . It has a molecular weight of 269.77 and its IUPAC name is ethyl 4-(piperidin-4-yl)benzoate hydrochloride .

Molecular Structure Analysis

The InChI code for Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is 1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride is a solid at room temperature . It should be stored at 2-8°C . The compound’s molecular weight is 269.767 g/mol .Scientific Research Applications

Heterocycles in Asymmetric Synthesis

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride has been implicated in the synthesis of chiral building blocks for enantioselective alkaloid synthesis. An asymmetric intramolecular Michael reaction involving this compound led to the formation of versatile chiral piperidine derivatives. These derivatives are crucial for constructing natural products and pharmacologically active compounds, demonstrating the compound's importance in asymmetric synthesis and the broader field of heterocyclic chemistry (Hirai, Terada, Yamazaki, & Momose, 1992).

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives, synthesized from Ethyl 4-(piperidin-4-yl)benzoate hydrochloride, demonstrated potent anti-acetylcholinesterase (AChE) activity. These compounds were evaluated for their potential as antidementia agents, highlighting the compound's application in developing treatments for neurodegenerative diseases. One specific derivative showed remarkable affinity and specificity towards AChE, suggesting significant therapeutic potential (Sugimoto et al., 1990).

Synthesis of Orthogonally Protected Amino Acids

The compound has also been used in the synthesis of orthogonally protected amino acids, serving as precursors for the synthesis of edeine analogs. These amino acids are essential for peptide synthesis and drug development, underlining the compound's role in the synthesis of biologically relevant molecules (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Antihistamine Crystal Structure

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride derivatives have been studied for their crystal structures, providing insights into the design of antihistamine drugs. The investigation of these structures aids in understanding the interaction mechanisms of these compounds with biological targets, facilitating the design of more effective therapeutic agents (Bhatt & Desiraju, 2006).

Development of Monoamine Transporter Inhibitors

Piperidine derivatives derived from Ethyl 4-(piperidin-4-yl)benzoate hydrochloride have shown affinity towards dopamine, serotonin, and norepinephrine transporters. These compounds have potential applications in treating neurological disorders such as depression, attention deficit hyperactivity disorder (ADHD), and drug abuse, illustrating the compound's utility in neuropsychopharmacology (Kharkar et al., 2009).

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-(piperidin-4-yl)benzoate hydrochloride are currently unknown. This compound is a derivative of piperidine, which is a common structural motif in many pharmaceuticals and natural products . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the exact interaction of this compound with its targets, and any resulting changes, are currently unknown .

Biochemical Pathways

The biochemical pathways affected by Ethyl 4-(piperidin-4-yl)benzoate hydrochloride are not clearly defined. Given the structural similarity to other piperidine derivatives, it may influence several biochemical pathways. Without specific research on this compound, it is difficult to summarize the affected pathways and their downstream effects .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially affect the action of this compound .

properties

IUPAC Name |

ethyl 4-piperidin-4-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12;/h3-6,12,15H,2,7-10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELUZMWSKRZQTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(piperidin-4-yl)benzoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-cyclohexylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B2924244.png)

![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B2924247.png)

![5-[2-chloro-5-(trifluoromethyl)phenyl]-N-isopropyl-2-furamide](/img/structure/B2924249.png)

![2-({2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2924253.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2924256.png)

![methyl 4-({2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2924258.png)

![N-[3-(trifluoromethyl)phenyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B2924261.png)

![2-[(Cyclopropylmethyl)amino]ethan-1-ol](/img/structure/B2924267.png)